molecular formula C23H20ClN3O4S B4021076 (6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B4021076
M. Wt: 469.9 g/mol
InChI Key: HZAPEROPZCEFGY-ZWRUMINSSA-N
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Description

The compound “(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This step involves the coupling of the thiazolopyrimidine core with the phenyl groups through reactions such as Suzuki or Heck coupling.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a drug candidate. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound may have potential applications in the treatment of diseases. Its biological activity can be explored through in vitro and in vivo studies to determine its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Phenyl-substituted thiazoles: Compounds with phenyl groups attached to a thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Properties

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-14-3-5-19(20(11-14)29-2)31-9-8-30-18-6-4-15(13-17(18)24)12-16-21(25)27-7-10-32-23(27)26-22(16)28/h3-7,10-13,25H,8-9H2,1-2H3/b16-12-,25-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPEROPZCEFGY-ZWRUMINSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C=CSC4=NC3=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C=CSC4=NC3=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
(6Z)-6-({3-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one

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